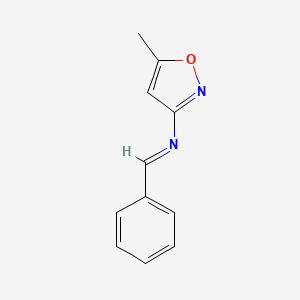
N-Benzylidene-5-methylisoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzylidene-5-methylisoxazol-3-amine is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylidene-5-methylisoxazol-3-amine typically involves the condensation of 3-amino-5-methylisoxazole with benzaldehyde. The reaction is usually carried out in an ethanol-chloroform mixture with a few drops of concentrated hydrochloric acid as a catalyst. The mixture is stirred at room temperature until a precipitate forms, which is then filtered and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the same condensation reaction on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzylidene-5-methylisoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: N-Benzyl-5-methylisoxazol-3-amine.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Benzylidene-5-methylisoxazol-3-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Benzylidene-5-methylisoxazol-3-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of monoamine oxidase (MAO) enzymes, which play a critical role in neurological disorders . The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzylidene-5-phenylisoxazole-3-carbohydrazide: Similar structure but with a phenyl group instead of a methyl group.
3-Amino-5-methylisoxazole: The parent compound without the benzylidene group.
5-Methylisoxazol-3-amine: Another related compound with similar reactivity.
Uniqueness
N-Benzylidene-5-methylisoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
112633-37-1 |
|---|---|
Fórmula molecular |
C11H10N2O |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C11H10N2O/c1-9-7-11(13-14-9)12-8-10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
DLGCOYBYNOPXEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)N=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


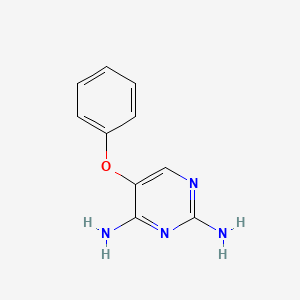
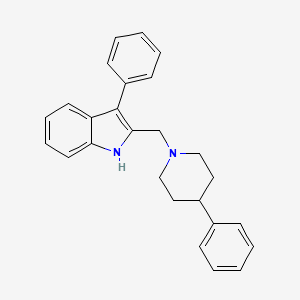
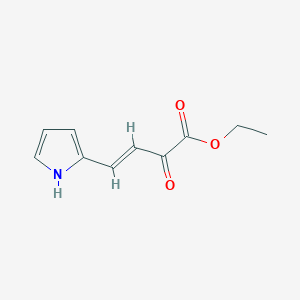
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B12907618.png)
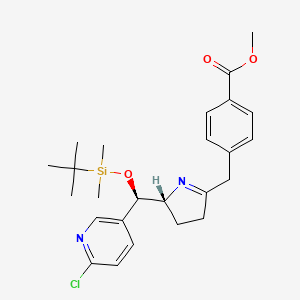
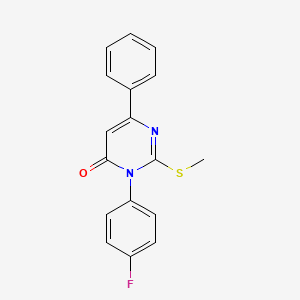

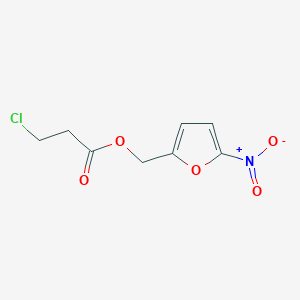
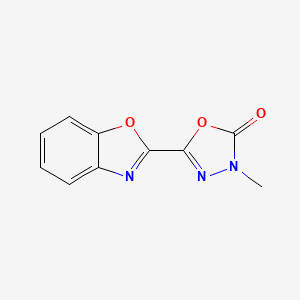

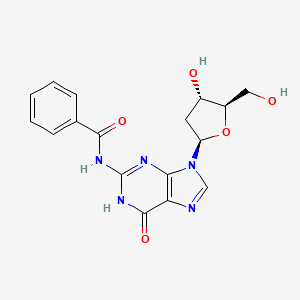
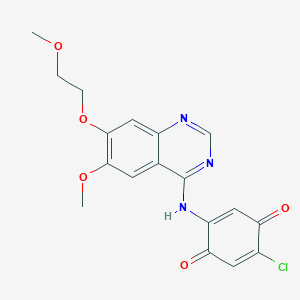
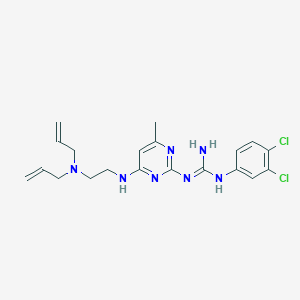
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)
